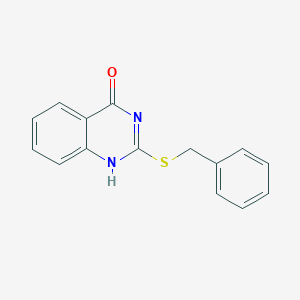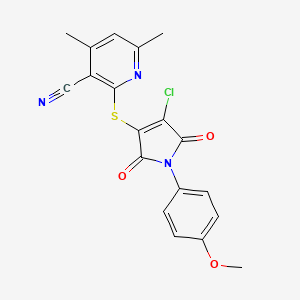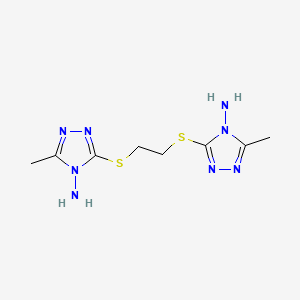
5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a central ethane-1,2-diyl group flanked by sulfanediyl linkages, which are further connected to 3-methyl-4H-1,2,4-triazol-4-amine moieties. The presence of sulfur and nitrogen atoms in its structure makes it an interesting candidate for coordination chemistry and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) typically involves the following steps:
Formation of the Ethane-1,2-diyl Core: The ethane-1,2-diyl core can be synthesized through the reaction of ethylene glycol with a suitable sulfonating agent under controlled conditions.
Introduction of Sulfanediyl Linkages: The ethane-1,2-diyl core is then reacted with a thiol compound to introduce the sulfanediyl linkages.
Attachment of 3-methyl-4H-1,2,4-triazol-4-amine Moieties: Finally, the sulfanediyl-linked intermediate is reacted with 3-methyl-4H-1,2,4-triazol-4-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the sulfanediyl linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole rings or the sulfanediyl linkages.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole rings or reduced sulfanediyl linkages.
Substitution: Various substituted triazole derivatives.
科学研究应用
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) involves its interaction with molecular targets through coordination with metal ions or binding to specific biological receptors. The sulfur and nitrogen atoms in its structure play a crucial role in these interactions, facilitating the formation of stable complexes or modulating biological pathways.
相似化合物的比较
Similar Compounds
- 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(1-phenyl-4H-1,2,4-triazol-4-amine)
- 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-phenyl-4H-1,2,4-triazol-4-amine)
- 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(1-methyl-4H-1,2,4-triazol-4-amine)
Uniqueness
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): is unique due to its specific substitution pattern on the triazole rings and the presence of sulfanediyl linkages. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-[2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-5-methyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N8S2/c1-5-11-13-7(15(5)9)17-3-4-18-8-14-12-6(2)16(8)10/h3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHCZHURUNFZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCCSC2=NN=C(N2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[6,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7744083.png)
![3-{[6,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid](/img/structure/B7744087.png)
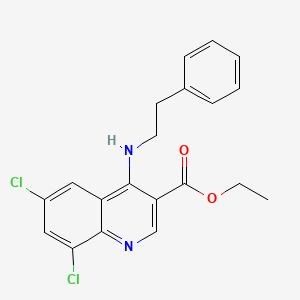
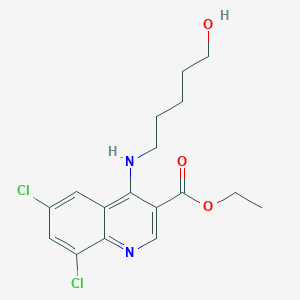
![3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7744108.png)
![3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7744110.png)
![diethyl 4-[(2-furylmethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B7744114.png)
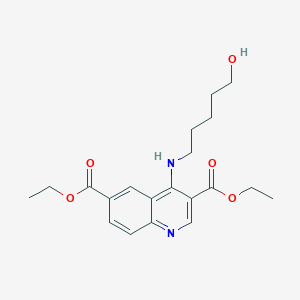
![2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetonitrile](/img/structure/B7744127.png)
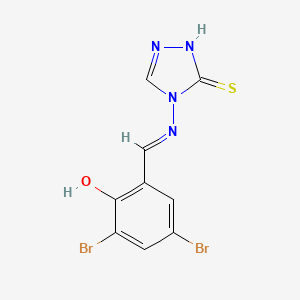
![4-[(E)-(4-butoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744139.png)
![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744144.png)
